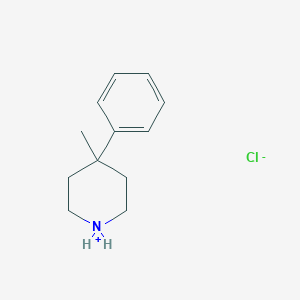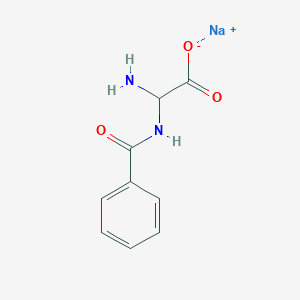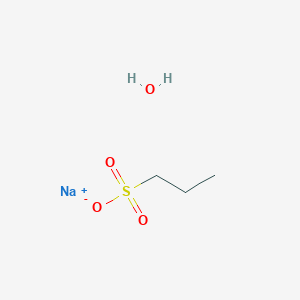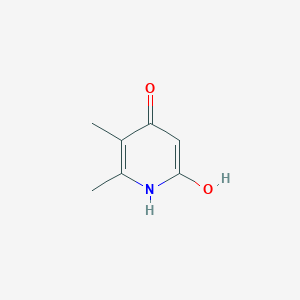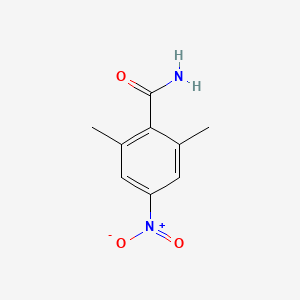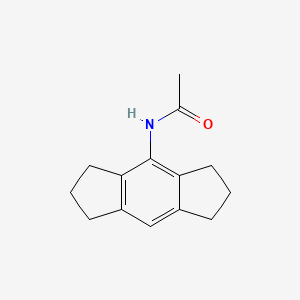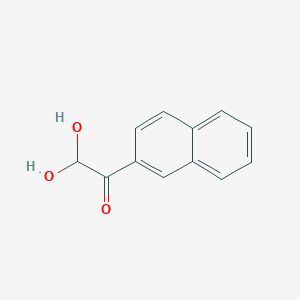
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the PubChem 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate is known as Violuric Acid Monohydrate. It is a derivative of barbituric acid and is characterized by the presence of a hydroxyimino group. Violuric Acid Monohydrate is primarily used as a reagent for cobalt and as a pharmaceutical intermediate .
Méthodes De Préparation
Violuric Acid Monohydrate can be synthesized through the reaction of alloxan with hydroxylamine. The reaction typically involves the following steps:
Reaction of Alloxan with Hydroxylamine: Alloxan is reacted with hydroxylamine in an aqueous medium to form Violuric Acid.
Crystallization: The resulting Violuric Acid is then crystallized from the solution to obtain Violuric Acid Monohydrate.
Industrial production methods for Violuric Acid Monohydrate are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .
Analyse Des Réactions Chimiques
Violuric Acid Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Violuric Acid Monohydrate can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Violuric Acid Monohydrate can lead to the formation of reduced derivatives.
Substitution: The hydroxyimino group in Violuric Acid Monohydrate can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Violuric Acid Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent for the detection and quantification of cobalt.
Biology: Violuric Acid Monohydrate is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Violuric Acid Monohydrate is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Violuric Acid Monohydrate involves its interaction with specific molecular targets. The hydroxyimino group in Violuric Acid Monohydrate can form complexes with metal ions, which is the basis for its use as a reagent for cobalt. Additionally, its structure allows it to participate in various biochemical reactions, influencing enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Violuric Acid Monohydrate can be compared with other similar compounds, such as:
Barbituric Acid: Both compounds share a similar core structure, but Violuric Acid Monohydrate has a hydroxyimino group, making it more reactive.
Alloxan: Alloxan is a precursor in the synthesis of Violuric Acid Monohydrate and shares some chemical properties.
Hydroxylamine Derivatives: Compounds like hydroxylamine derivatives have similar reactivity due to the presence of the hydroxyimino group.
The uniqueness of Violuric Acid Monohydrate lies in its specific reactivity and applications, particularly in the detection of cobalt and its use as a pharmaceutical intermediate .
Propriétés
IUPAC Name |
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHNZKUCGXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

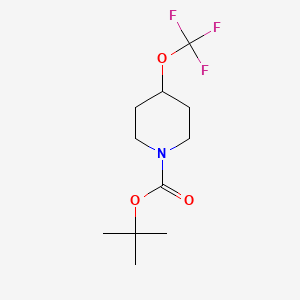
![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)
![Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7946316.png)
